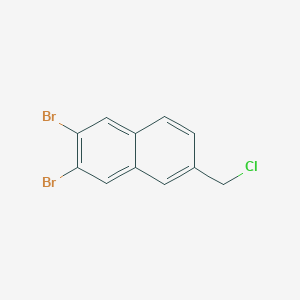

2,3-Dibromo-6-(chloromethyl)naphthalene

Beschreibung

2,3-Dibromo-6-(chloromethyl)naphthalene is a polyhalogenated naphthalene derivative characterized by bromine substituents at the 2- and 3-positions and a chloromethyl group at the 6-position of the naphthalene ring. This compound combines the aromatic stability of naphthalene with the reactivity of halogen atoms, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for functionalized materials. Its molecular weight (approximately 349.4 g/mol) and polarity are influenced by the electron-withdrawing effects of bromine and the steric bulk of the chloromethyl group, which also impacts its solubility in organic solvents like dichloromethane or tetrahydrofuran .

Eigenschaften

Molekularformel |

C11H7Br2Cl |

|---|---|

Molekulargewicht |

334.43 g/mol |

IUPAC-Name |

2,3-dibromo-6-(chloromethyl)naphthalene |

InChI |

InChI=1S/C11H7Br2Cl/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H,6H2 |

InChI-Schlüssel |

RTAYMYLIUYJJFF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=CC(=C(C=C2C=C1CCl)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-(chloromethyl)naphthalene typically involves the bromination of 6-(chloromethyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2 and 3 positions of the naphthalene ring.

Industrial Production Methods: Industrial production of 2,3-Dibromo-6-(chloromethyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 2,3-Dibromo-6-(chloromethyl)naphthalene can undergo nucleophilic substitution reactions where the bromine atoms or the chloromethyl group are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less halogenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted naphthalenes.

Oxidation Products: Oxidized derivatives such as naphthoquinones.

Reduction Products: Less halogenated naphthalenes or fully dehalogenated naphthalene.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2,3-Dibromo-6-(chloromethyl)naphthalene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polycyclic aromatic hydrocarbons and other functionalized naphthalenes.

Biology and Medicine: While specific biological applications are less common, derivatives of halogenated naphthalenes are studied for their potential biological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and photovoltaic materials. Its halogenated structure makes it suitable for use in various electronic applications.

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-6-(chloromethyl)naphthalene in chemical reactions involves the electrophilic nature of the bromine and chloromethyl groups. These groups can participate in electrophilic aromatic substitution reactions, where they act as leaving groups, allowing nucleophiles to attack the naphthalene ring. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen vs. Alkyl Groups: Bromine and chloromethyl substituents in the target compound enhance electrophilic reactivity compared to methyl groups in dimethylnaphthalenes. This makes it more suitable for Suzuki-Miyaura couplings or nucleophilic substitutions .

Toxicological and Environmental Profiles

- The EPA classifies chloronaphthalenes as persistent organic pollutants (POPs) under certain regulatory frameworks .

- Dimethylnaphthalenes : Studies indicate lower acute toxicity compared to halogenated derivatives but highlight concerns about chronic exposure leading to hepatic and renal effects in mammals .

Q & A

Q. Table 1: Example Reaction Conditions for Chloromethylation

| Parameter | Condition | Source |

|---|---|---|

| Solvent | DMF | |

| Base | K₂CO₃ (1.2 eq) | |

| Temperature | Room temperature (2 h stirring) | |

| Workup | Ethyl acetate extraction |

Basic: What analytical techniques are most effective for characterizing 2,3-Dibromo-6-(chloromethyl)naphthalene?

Answer:

A combination of spectroscopic and chromatographic methods ensures accurate characterization:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms molecular weight and purity .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-Br, C-Cl stretches) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substitution patterns on the naphthalene ring .

- Thermochemical Data : NIST databases provide reference spectra and thermodynamic properties (e.g., vapor pressure) .

Advanced: How can researchers resolve contradictions in reported toxicity data between in vitro and in vivo models?

Answer:

Discrepancies often arise from species-specific metabolic pathways or experimental design flaws. Methodological steps include:

Systematic Review : Use inclusion criteria (Table B-1, ) to filter studies by route (oral/inhalation) and health outcomes (e.g., hepatic/renal effects).

Risk of Bias Assessment : Apply tools like Table C-7 to evaluate randomization and dose allocation in animal studies .

Mechanistic Studies :

- Compare metabolic activation using liver microsomes from rodents vs. humans.

- Use human cell lines (e.g., HepG2) to assess hematological effects, particularly in G6PDH-deficient models .

In Silico Modeling : Predict metabolite formation using QSAR tools to identify reactive intermediates .

Advanced: What experimental strategies are recommended for studying the environmental partitioning of 2,3-Dibromo-6-(chloromethyl)naphthalene?

Answer:

Environmental fate studies require a multi-modal approach:

- Physicochemical Properties : Determine log P (octanol-water partition coefficient) and vapor pressure using NIST data .

- Degradation Studies : Conduct hydrolysis/photolysis experiments under controlled pH and UV conditions.

- Emission Modeling : Adapt methodologies from naphthalene emission studies (e.g., temperature-dependent emission rate calculations) .

- Partitioning Models : Use EPI Suite or similar tools to predict distribution in air/water/soil based on experimental data.

Q. Table 2: Key Physicochemical Properties for Environmental Modeling

| Property | Value (Example) | Source |

|---|---|---|

| Log P | ~3.5 (estimated) | |

| Vapor Pressure | 0.01 mmHg at 25°C | |

| Water Solubility | <1 mg/L |

Basic: What are the critical health endpoints to monitor in toxicity studies of 2,3-Dibromo-6-(chloromethyl)naphthalene?

Answer:

Prioritize endpoints aligned with naphthalene derivatives:

- Hematological Effects : Monitor hemolysis, particularly in models mimicking G6PDH deficiency .

- Hepatic/Renal Toxicity : Assess serum biomarkers (e.g., ALT, creatinine) and histopathology .

- Respiratory Effects : Inhalation studies should measure alveolar macrophage activity .

- Dermal/Ocular Irritation : Follow OECD guidelines for acute exposure tests .

Advanced: How can researchers design structure-activity relationship (SAR) studies for halogenated naphthalene derivatives?

Answer:

SAR studies require systematic variation of substituents:

Halogen Substitution : Synthesize analogs with Br, Cl, or F at positions 2, 3, and 6 .

Functional Group Addition : Introduce carboxylate or trifluoromethoxy groups to modulate reactivity .

In Vitro Screening : Test derivatives for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., CYP450 isoforms).

Computational Analysis : Use molecular docking to predict binding affinities to targets like aryl hydrocarbon receptor (AhR) .

Basic: What literature search strategies are recommended for compiling data on halogenated naphthalenes?

Answer:

Leverage databases and search strings from toxicological profiles:

- Databases : PubMed, TOXCENTER, NIH RePORTER, and regulatory documents (e.g., IARC) .

- Search Terms : Combine CAS numbers, MeSH headings (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"), and keywords like "hematological effects" .

- Inclusion Criteria : Filter studies by route (oral/inhalation), species (human/rodent), and peer-review status .

Advanced: How can researchers address the lack of human biomonitoring data for 2,3-Dibromo-6-(chloromethyl)naphthalene?

Answer:

Proxies and predictive models can fill data gaps:

- Biomonitoring Proxies : Measure urinary metabolites of structurally similar compounds (e.g., naphthalene mercapturic acids) .

- Occupational Studies : Collaborate with industries using chloromethylated naphthalenes to collect exposure data .

- PBPK Modeling : Develop physiologically based pharmacokinetic models using rodent data to extrapolate human dosimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.